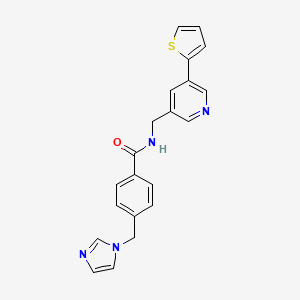

1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

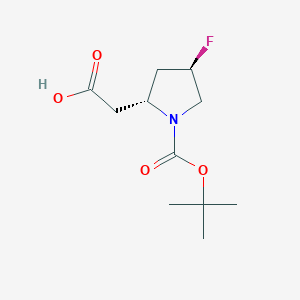

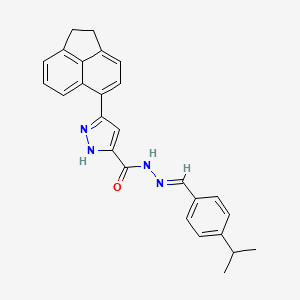

The compound "1-(4-chlorobenzyl)-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a chemical entity that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound suggests that it may exhibit interesting physicochemical properties and interactions due to the presence of various functional groups such as the chlorobenzyl moiety, the dimethylphenyl group, and the dihydropyridine core.

Synthesis Analysis

The synthesis of related dihydropyridine derivatives typically involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting p-/m-/o-pyridinecarbonyl chlorides with p-/m-/o-aminochlorobenzenes, as reported in the study of a 3 × 3 isomer grid of nine such compounds . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic approach could be employed, involving a condensation reaction followed by cyclization and possible subsequent modifications.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a dihydropyridine ring, which can engage in various intramolecular and intermolecular interactions. For example, the structures of N-(chlorophenyl)pyridinecarboxamides show that intramolecular N–H···Npyridine interactions can influence molecular planarity . Similarly, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibit extensive intramolecular hydrogen bonds, with the 4-chloro derivative forming dimeric pairs due to intermolecular N-H...O hydrogen bonds . These observations suggest that the compound may also exhibit specific conformational features and hydrogen bonding patterns that stabilize its structure.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including condensation, cyclization, and hydrolysis, as part of their synthesis or as reactions with other chemical entities. For instance, the synthesis of 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate involved these types of reactions, starting from 2,3-dichlorobenzaldehyde . The compound "this compound" could potentially undergo similar reactions, which could be exploited in the synthesis of related compounds or in the modification of its structure for the development of new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular symmetry, lattice energy, and the nature of their intermolecular interactions. The melting temperatures (Tm) of the N-(chlorophenyl)pyridinecarboxamides, for example, were found to depend on these factors, and a linear regression of lattice energy and molecular symmetry could predict their melting points . The compound is likely to have its own unique set of physical and chemical properties, which could include solubility, stability, and reactivity, all of which would be important in determining its potential applications in various fields, such as pharmaceuticals or materials science.

Scientific Research Applications

This chemical compound is a part of the broader family of 1,4-dihydropyridines (DHPs), which are significant classes of nitrogen-containing heterocyclic compounds. These compounds have been utilized extensively as a main skeleton in many drugs and as starting material in synthetic organic chemistry due to their presence in biological applications. The synthesis of bioactive 1,4-DHPs typically involves Hantzsch Condensation reactions, and these compounds can be further used to prepare more biologically active compounds by comparing their Structure-Activity Relationships (SARs) (H. S. Sohal, 2021).

Another aspect of research on related compounds highlights their significance in improving the pharmacological profile through stereochemistry. For example, structural analogs based on the pyrrolidin-2-one pharmacophore, such as phenylpiracetam, have shown to facilitate memory processes and attenuate the impairment of cognitive functions associated with various pathologies. The review emphasizes the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers, which underscores the importance of stereochemistry in enhancing the effectiveness of drugs (G. Veinberg et al., 2015).

Additionally, research into organotin(IV) complexes has explored their antituberculosis activity, demonstrating the wide range of structural diversity and the influence of ligand environment, organic groups attached to the tin, and compound structure on their biological activity. Such studies suggest that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to their diorganotin(IV) counterparts, highlighting the potential for these compounds in developing new antituberculosis agents (Humaira Iqbal et al., 2015).

In the field of antitumor research, imidazole derivatives, including those related to 1,4-dihydropyridines, have been reviewed for their activity. The data suggest that these compounds, some of which have passed preclinical testing, are promising for the synthesis of new antitumor drugs and compounds with various biological properties (M. Iradyan et al., 2009).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-14-10-15(2)12-18(11-14)23-20(25)19-4-3-9-24(21(19)26)13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGCNMLCVQMFGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2529795.png)

![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)